molecular formula C8H6Cl2O2 B1605865 2,5-Dichlorophenyl acetate CAS No. 30124-46-0

2,5-Dichlorophenyl acetate

Cat. No.: B1605865
CAS No.: 30124-46-0
M. Wt: 205.03 g/mol
InChI Key: XSJDGJRHRDWQOR-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl acetate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenyl acetate where two chlorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorophenyl acetate can be synthesized through several methods. One common method involves the esterification of 2,5-dichlorophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Reaction:

2,5-Dichlorophenol+Acetic anhydride2,5-Dichlorophenyl acetate+Acetic acid\text{2,5-Dichlorophenol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2,5-Dichlorophenol+Acetic anhydride→2,5-Dichlorophenyl acetate+Acetic acid

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorophenol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl acetates.

    Hydrolysis: 2,5-Dichlorophenol and acetic acid.

    Oxidation: Dichloroquinones or other oxidized phenyl derivatives.

Scientific Research Applications

2,5-Dichlorophenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in the design of compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,5-dichlorophenyl acetate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms enhances its reactivity and potential binding affinity to molecular targets.

Comparison with Similar Compounds

2,5-Dichlorophenyl acetate can be compared with other chlorinated phenyl acetates, such as:

    2,4-Dichlorophenyl acetate: Similar in structure but with chlorine atoms at the 2 and 4 positions, leading to different reactivity and applications.

    3,5-Dichlorophenyl acetate: Chlorine atoms at the 3 and 5 positions, which may affect its chemical behavior and biological activity.

Conclusion

This compound is a versatile compound with significant importance in various fields of research and industry. Its unique chemical structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its broad utility and potential for future developments.

Properties

IUPAC Name

(2,5-dichlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJDGJRHRDWQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345709
Record name 2,5-Dichlorophenol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30124-46-0
Record name Phenol, 2,5-dichloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030124460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorophenol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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